molecular formula C18H17ClN4 B2939990 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline CAS No. 241146-70-3

2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline

Cat. No. B2939990
CAS RN: 241146-70-3
M. Wt: 324.81
InChI Key: GKXAPAUNNFDGLO-UHFFFAOYSA-N
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Description

“2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline” is a chemical compound that has been found to have significant biological activity . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline”, has been a subject of extensive research. Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline” has been verified as part of the Chemical Structure Validation project . The International Chemical Identifier (InChI) for this compound is InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 .


Chemical Reactions Analysis

The compound “2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline” has been found to have significant affinity for various receptors, including the 5-hydroxytryptamine receptor 2A (Ki: 1.94nM, 6nM, 19.8nM, 20nM) and the Alpha-1A adrenergic receptor (Ki: 12nM) .

Safety and Hazards

While specific safety and hazard information for “2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline” was not found, related compounds have been associated with hazard statements such as H302, H315, H318, H335 .

Future Directions

Quinoxalines and their derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4/c19-14-4-3-5-15(12-14)22-8-10-23(11-9-22)18-13-20-16-6-1-2-7-17(16)21-18/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXAPAUNNFDGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline

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